molecular formula C16H21N5O2S B5508082 2-(1H-imidazol-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide

2-(1H-imidazol-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide

Cat. No. B5508082
M. Wt: 347.4 g/mol
InChI Key: QATUZFJGDAIVOX-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, including structures similar to 2-(1H-imidazol-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide, are a class of heterocyclic compounds known for their wide range of bioactivities. These compounds have been extensively studied for their potential in various therapeutic areas due to their chemical versatility and biological efficacy (Nguyen Thi Chung, Dung, & Duc, 2023).

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions between 1,2-phenylenediamine and carboxylic acids or their derivatives. Recent advancements have introduced more efficient methods for synthesizing these compounds, including novel green chemistry approaches that reduce environmental impact (Shikha Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring. This fusion contributes to the compound's stability and pharmacological properties. Advanced techniques like NMR and X-ray crystallography have been used to elucidate the precise molecular configurations of these compounds, aiding in the understanding of their biological activities (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Benzimidazole and its derivatives, including sulfonamide variants, participate in various chemical reactions, such as sulfonation, alkylation, and acylation. These reactions are crucial for modifying the chemical structure to enhance biological activity and solubility. Sulfonamides, in particular, have been highlighted for their role in medicinal chemistry due to their involvement in a wide range of biological activities, from antimicrobial to anticancer properties (Carta, Scozzafava, & Supuran, 2012).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and stability, are significantly influenced by their molecular structure. The introduction of sulfonamide groups can improve water solubility and bioavailability, which are critical parameters in drug design and development (Gulcin & Taslimi, 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides are defined by their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are fundamental to the compound's mechanism of action, influencing its therapeutic potential and specificity towards various biological pathways (El-Qaliei et al., 2020).

Scientific Research Applications

Antimicrobial Activity

Compounds containing the benzimidazole sulfonamide structure have shown potent antimicrobial properties. For instance, derivatives synthesized with thiophene and imidazole moieties have exhibited high activity against both Gram-positive and Gram-negative bacteria. These compounds have been recognized for their ability to combat bacterial infections efficiently, offering a promising avenue for the development of new antibacterial agents (Hafez et al., 2017). Similarly, benzimidazole-incorporated sulfonamide analogues have been designed to overcome increasing antibiotic resistance, with specific derivatives showing potent activities against Gram-positive bacteria and fungi, indicating their potential as effective antimicrobial agents (Zhang et al., 2017).

Anticancer Activity

The anticancer potential of benzimidazole sulfonamide compounds has been explored through the synthesis of various derivatives, demonstrating significant inhibitory effects on cancer cell lines. Notably, chloro-substituted amido sulfonamido bisimidazole exhibited excellent activity against lung, colon, and prostate cancer cell lines, underscoring the therapeutic promise of these compounds in oncology (Premakumari et al., 2014). Furthermore, novel benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial and antiproliferative activities, with certain compounds displaying potent effects against aggressive human cancer cell lines, thereby highlighting their potential as anticancer agents (Al-blewi et al., 2018).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with . For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the field of imidazole research involve the development of new synthetic methodologies, the discovery of new biological activities, and the design of new drugs based on the imidazole scaffold .

properties

IUPAC Name

2-(1H-imidazol-5-yl)-N,1-di(propan-2-yl)benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-10(2)20-24(22,23)12-5-6-15-13(7-12)19-16(21(15)11(3)4)14-8-17-9-18-14/h5-11,20H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUZFJGDAIVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CN=CN3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide

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